molecular formula C21H17ClFN3OS B2681856 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105240-72-9

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2681856
CAS No.: 1105240-72-9
M. Wt: 413.9
InChI Key: PUVJUMQNGISMSK-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of substituents: The chloro, ethoxy, and fluorobenzyl groups can be introduced through nucleophilic substitution reactions, often using reagents like sodium ethoxide, chloroform, and fluorobenzyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Uniqueness

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3OS/c1-2-27-20-8-5-15(11-17(20)22)18-12-19-21(24-9-10-26(19)25-18)28-13-14-3-6-16(23)7-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVJUMQNGISMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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